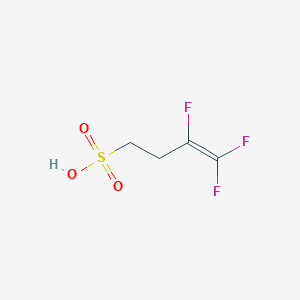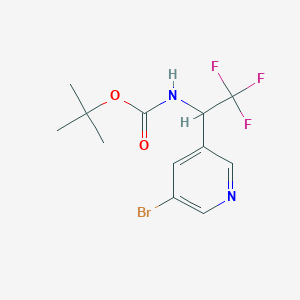
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine is a chemical compound that belongs to the class of trifluoroethylamines. This compound is characterized by the presence of a trifluoromethyl group, a bromopyridine moiety, and a Boc (tert-butoxycarbonyl) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-pyridinecarboxylic acid and 2,2,2-trifluoroethylamine.
Protection: The amino group of 2,2,2-trifluoroethylamine is protected using a Boc protecting group to form N-Boc-2,2,2-trifluoroethylamine.
Coupling Reaction: The protected amine is then coupled with 5-bromo-3-pyridinecarboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dichloromethane or acetonitrile to enhance reaction efficiency.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Purification: Employing techniques like column chromatography or recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a typical reagent for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Aplicaciones Científicas De Investigación
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in the development of probes and ligands for studying biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-1-(4-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine: Similar structure with a bromine atom at the 4-position of the pyridine ring.
N-Boc-1-(5-chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine: Contains a chlorine atom instead of bromine.
Uniqueness
Bromine Substitution: The presence of a bromine atom at the 5-position of the pyridine ring can influence the compound’s reactivity and biological activity.
Trifluoromethyl Group: The trifluoromethyl group imparts unique electronic and steric properties, enhancing the compound’s stability and lipophilicity.
Propiedades
Número CAS |
886368-08-7 |
|---|---|
Fórmula molecular |
C12H14BrF3N2O2 |
Peso molecular |
355.15 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl]carbamate |
InChI |
InChI=1S/C12H14BrF3N2O2/c1-11(2,3)20-10(19)18-9(12(14,15)16)7-4-8(13)6-17-5-7/h4-6,9H,1-3H3,(H,18,19) |
Clave InChI |
XNJSAXRWDQPUFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CC(=CN=C1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


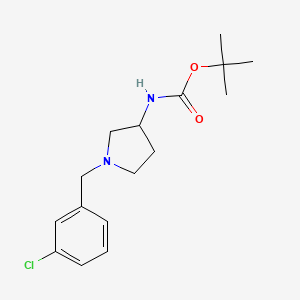
![2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate](/img/structure/B14796374.png)
![[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol](/img/structure/B14796383.png)
![(1S,2S,3R,5S)-3-(7-(((1R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14796391.png)
![(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14796399.png)
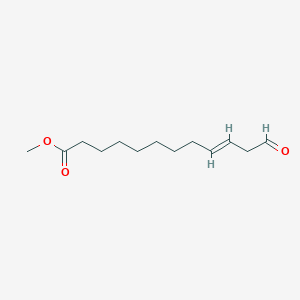

![2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14796426.png)
![(13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14796431.png)
![(2E)-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14796439.png)
![8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid](/img/structure/B14796443.png)
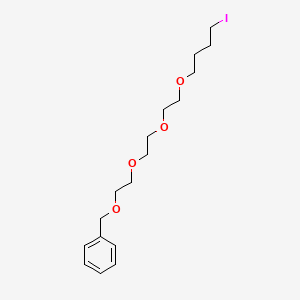
![Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B14796467.png)
